Methyl 4-[bis(propan-2-yl)carbamoyl]benzoate
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Overview
Description
Methyl 4-[[bis(1-methylethyl)amino]carbonyl]benzoate is an organic compound with the molecular formula C15H21NO3 and a molecular weight of 263.34 g/mol . It is a yellow to pale yellow to colorless oil with a boiling point of approximately 392.5°C at 760 Torr . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[bis(1-methylethyl)amino]carbonyl]benzoate typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield a substituted benzene ring . Specific reagents and conditions may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[bis(1-methylethyl)amino]carbonyl]benzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Methyl 4-[[bis(1-methylethyl)amino]carbonyl]benzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-[[bis(1-methylethyl)amino]carbonyl]benzoate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the bis(1-methylethyl)amino group.
Methyl 4-nitrobenzoate: Contains a nitro group instead of the bis(1-methylethyl)amino group.
Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of the bis(1-methylethyl)amino group.
Uniqueness
Methyl 4-[[bis(1-methylethyl)amino]carbonyl]benzoate is unique due to the presence of the bis(1-methylethyl)amino group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
methyl 4-[di(propan-2-yl)carbamoyl]benzoate |
InChI |
InChI=1S/C15H21NO3/c1-10(2)16(11(3)4)14(17)12-6-8-13(9-7-12)15(18)19-5/h6-11H,1-5H3 |
InChI Key |
ZFUXTXYBIQNKKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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